

Application Notes and Protocols for Measuring ATR Activation Inhibition Following ICT10336 Treatment

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Compound of Interest		
Compound Name:	ICT10336	
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These application notes provide a detailed guide for assessing the cellular activity of **ICT10336**, a hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738. Given that **ICT10336** is designed to release an ATR inhibitor, the primary goal of these experimental procedures is to measure the inhibition of ATR activation and its downstream signaling pathways, particularly under hypoxic conditions.

ATR is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA that arises during replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1][3] ICT10336 is specifically designed to be activated in hypoxic environments, releasing AZD6738 to block ATR's function.[4][5][6][7] This targeted delivery aims to enhance the therapeutic index by selectively targeting cancer cells in hypoxic tumor microenvironments.[6][7][8]

Measuring the inhibition of ATR activation is crucial for validating the mechanism of action of **ICT10336**. The following protocols detail key assays to quantify the effects of **ICT10336** on the ATR signaling pathway.



ATR Signaling Pathway and ICT10336 Mechanism of Action

The diagram below illustrates the ATR signaling cascade in response to DNA damage and the point of inhibition by AZD6738, the active metabolite of **ICT10336**.

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